2-Bromo-6-methylbenzaldehyde 2-Bromo-6-methylbenzaldehyde
Brand Name: Vulcanchem
CAS No.: 176504-70-4
VCID: VC4976648
InChI: InChI=1S/C8H7BrO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3
SMILES: CC1=C(C(=CC=C1)Br)C=O
Molecular Formula: C8H7BrO
Molecular Weight: 199.047

2-Bromo-6-methylbenzaldehyde

CAS No.: 176504-70-4

Cat. No.: VC4976648

Molecular Formula: C8H7BrO

Molecular Weight: 199.047

* For research use only. Not for human or veterinary use.

2-Bromo-6-methylbenzaldehyde - 176504-70-4

Specification

CAS No. 176504-70-4
Molecular Formula C8H7BrO
Molecular Weight 199.047
IUPAC Name 2-bromo-6-methylbenzaldehyde
Standard InChI InChI=1S/C8H7BrO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3
Standard InChI Key VGOIJJANJVWLQO-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)Br)C=O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 2-bromo-6-methylbenzaldehyde, reflects its substitution pattern: a bromine atom at position 2, a methyl group at position 6, and an aldehyde functional group at position 1. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₈H₇BrOPubChem
Molecular Weight199.04 g/molPubChem
SMILESCC1=C(C(=CC=C1)Br)C=OPubChem
InChI KeyVGOIJJANJVWLQO-UHFFFAOYSA-NPubChem

The methyl group activates the aromatic ring toward electrophilic substitution at the para position relative to itself, while the bromine atom directs incoming electrophiles to the meta position.

Synthesis Methods

Electrophilic Bromination

The primary synthetic route involves bromination of 6-methylbenzaldehyde using molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

Reaction Conditions:

  • Catalyst: FeBr₃ (10 mol%)

  • Solvent: Dichloromethane (DCM) at 0–25°C

  • Yield: ~70–85% (optimized conditions)

Mechanism:

  • Generation of electrophilic Br⁺ via FeBr₃-assisted polarization of Br₂.

  • Electrophilic attack at the activated para position relative to the methyl group.

  • Deprotonation to restore aromaticity, yielding 2-bromo-6-methylbenzaldehyde.

Alternative Approaches

  • Directed Ortho-Metalation: Use of lithiation agents (e.g., LDA) to introduce bromine at specific positions.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to modify the aromatic core post-synthesis.

Chemical Reactivity

Aldehyde Group Transformations

The aldehyde functionality participates in condensation and redox reactions:

Reaction TypeReagents/ConditionsProduct
OxidationKMnO₄, H₂SO₄2-Bromo-6-methylbenzoic acid
ReductionNaBH₄, MeOH2-Bromo-6-methylbenzyl alcohol
CondensationNH₂OH·HCl, K₂CO₃Oxime derivatives

Bromine Substitution

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under harsh conditions:

NucleophileConditionsProduct
Methoxide (CH₃O⁻)Cu catalyst, DMF, 120°C2-Methoxy-6-methylbenzaldehyde
Amines (R-NH₂)Pd catalysis, 80°CArylamine derivatives

Applications in Research

Pharmaceutical Intermediates

The compound is a precursor to bioactive molecules:

  • Antimicrobial Agents: Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus.

  • Anti-inflammatory Scaffolds: Carboxylic acid derivatives reduce edema by 40–60% in rodent models.

Agrochemical Development

Cyclization reactions yield herbicidal compounds such as topramezone, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.

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